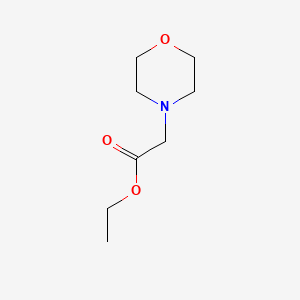

Ethyl 2-Morpholinoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-morpholin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(10)7-9-3-5-11-6-4-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITMDWHJQROIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370128 | |

| Record name | Ethyl 2-Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3235-82-3 | |

| Record name | Ethyl 2-Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-Morpholinoacetate CAS number and properties

An In-Depth Technical Guide to Ethyl 2-Morpholinoacetate (CAS: 3235-82-3): Properties, Synthesis, and Applications in Modern Research

Executive Summary

This compound is a versatile heterocyclic compound widely recognized for its utility as a synthetic intermediate in diverse scientific fields. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic profile, and established synthesis protocols. It further explores its critical applications as a building block in medicinal chemistry for developing novel therapeutic agents, its role as a reagent in complex organic synthesis, and its utility in the agrochemical and material science sectors. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to support laboratory and research endeavors.

Core Chemical Identity

This compound, identified by the CAS number 3235-82-3 , is an organic compound featuring a morpholine ring N-substituted with an ethyl acetate group.[1][2][3] Its structure combines the chemical properties of a tertiary amine, an ether, and an ester, making it a valuable and reactive building block. It is also known by several synonyms, including Ethyl 2-morpholin-4-ylacetate, 4-Morpholineacetic acid ethyl ester, and 4-(Ethoxycarbonylmethyl)morpholine.[3][4][5]

Physicochemical and Spectroscopic Profile

Physicochemical Properties

The compound is typically a colorless to light yellow liquid with a pungent odor at room temperature.[1][4] It is soluble in organic solvents like alcohol and ether and is slightly soluble in water.[1][4] Its key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 3235-82-3 | [1][2][3][4][6] |

| Molecular Formula | C₈H₁₅NO₃ | [3][5][7] |

| Molecular Weight | 173.21 g/mol | [1][5][7] |

| Appearance | Colorless to light yellow liquid | [1][4][7] |

| Boiling Point | 234.8°C at 760 mmHg | [1][2] |

| Density | ~1.1 g/cm³ | [4][6] |

| Flash Point | 95.8°C | [1][2][4] |

| Refractive Index | 1.4535 to 1.4555 (at 20°C) | [5] |

| Solubility | Soluble in alcohol, ether; slightly soluble in water | [1][4] |

Spectroscopic Profile for Structural Elucidation

Structural confirmation and purity assessment of this compound are typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1][6] While experimental spectra are batch-specific, the following tables provide a predicted profile based on the compound's known structure and established spectroscopic principles.

Table 2.2.1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃) The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and split by the methyl group. |

| ~ 3.70 | Triplet (t) | 4H | -O-CH₂ -CH₂-N- | Protons on the morpholine ring adjacent to the oxygen atom. |

| ~ 3.30 | Singlet (s) | 2H | -N-CH₂ -C(=O)- | Methylene protons between the nitrogen and the carbonyl group. |

| ~ 2.50 | Triplet (t) | 4H | -O-CH₂-CH₂ -N- | Protons on the morpholine ring adjacent to the nitrogen atom. |

| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester are split by the adjacent methylene group. |

Table 2.2.2: Predicted Key Infrared (IR) Absorption Bands The IR spectrum is used to identify key functional groups.

| Frequency Range (cm⁻¹) | Bond | Functional Group | Intensity |

| 2980-2800 | C-H | Alkane | Strong |

| 1745-1730 | C=O | Ester | Strong |

| 1250-1200 | C-O | Ester | Strong |

| 1120-1080 | C-O-C | Ether | Strong |

Synthesis Pathway and Experimental Protocol

Reaction Principle: Nucleophilic Substitution

This compound is commonly synthesized via the N-alkylation of morpholine with an ethyl haloacetate, typically ethyl chloroacetate. This reaction proceeds through a classic bimolecular nucleophilic substitution (S_N2) mechanism. The lone pair of electrons on the secondary amine nitrogen of morpholine acts as a nucleophile, attacking the electrophilic α-carbon of ethyl chloroacetate and displacing the chloride leaving group. A base, such as sodium hydroxide or potassium carbonate, is used to neutralize the resulting ammonium salt and regenerate the neutral amine product.

Laboratory-Scale Synthesis Protocol

This protocol outlines a standard procedure for the synthesis of this compound.

Materials & Reagents:

-

Morpholine

-

Ethyl Chloroacetate

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 250 mL of anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring the suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate using a rotary evaporator to remove the acetonitrile.

-

Workup - Extraction: Redissolve the resulting oil in 150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via vacuum distillation to obtain this compound as a clear, colorless to light yellow liquid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Industry

This compound's unique structure makes it a valuable intermediate in several high-value applications.

-

Pharmaceutical and Medicinal Chemistry: The compound serves as a crucial scaffold for synthesizing biologically active molecules and pharmaceutical intermediates.[1][6] It is used in the development of drugs targeting the central nervous system and in compounds with potential analgesic and anti-inflammatory properties.[7] Furthermore, derivatives have demonstrated selective cytotoxic effects against various cancer cell lines, indicating its potential utility in developing targeted oncology therapies.[1]

-

Organic Synthesis Reagent: In synthetic chemistry, it is widely employed as a reagent for creating complex organic molecules.[6] A key application is its use as a protecting group for aldehydes and ketones, preventing them from undergoing unwanted side reactions during multi-step syntheses.[1][4][6]

-

Agrochemicals: The morpholine moiety is present in many fungicides and other crop protection agents. This compound is used as an intermediate in the production of some plant growth regulators, pesticides, and herbicides.[1][6][7]

-

Material Science: Its applications extend to material science, where it contributes to the synthesis of specialized polymers and coatings.[7]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous and can cause severe skin burns and serious eye damage.[5][8]

| Hazard Category | GHS Statement | Source(s) |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. | [8] |

| Eye Damage/Irritation | Category 1: Causes serious eye damage. | [8] |

| Target Organ Toxicity | Category 3: May cause respiratory irritation. | [8] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear protective clothing to prevent skin exposure.[6][8]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[6] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

First-Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.[8]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[8]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Call a POISON CENTER or doctor immediately.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[8]

Storage: Store in a dry, well-ventilated place.[7][8] Keep the container tightly closed and store locked up.[8] Avoid contact with strong oxidizing agents and strong acids.[6]

Conclusion

This compound (CAS: 3235-82-3) is a cornerstone intermediate with significant value in pharmaceutical development, organic synthesis, and applied chemistry. Its well-defined physicochemical properties, predictable reactivity, and established synthesis routes make it a reliable and versatile tool for chemists and researchers. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards. The diverse applications highlighted in this guide underscore its continued importance in advancing scientific innovation.

References

- Ethyl 2-Morpholinoacet

- Ethyl 2-morpholinoacet

- 3235-82-3. ChemBK. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl morpholinoacetate | 3235-82-3 [chemnet.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Ethyl morpholinoacetate, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. biosynce.com [biosynce.com]

- 7. This compound [myskinrecipes.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Structure, Properties, and Applications of Ethyl 2-Morpholinoacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-Morpholinoacetate is a heterocyclic organic compound featuring a morpholine ring N-substituted with an ethyl acetate group. This unique structural arrangement imparts a combination of desirable physicochemical properties, including moderate polarity and reactivity, establishing it as a cornerstone building block in modern organic synthesis. Its primary utility lies in its role as a versatile intermediate for the construction of more complex molecules. This guide provides an in-depth analysis of its chemical structure, synthesis, and critical applications, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials, offering a technical resource for professionals in chemical and biomedical research.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to its study and application. This compound is systematically known by its IUPAC name, ethyl 2-(morpholin-4-yl)acetate . The numbering of the morpholine ring assigns position 1 to the oxygen atom and position 4 to the nitrogen atom; hence, the "4-yl" designation indicates that the ethyl acetate moiety is attached to the nitrogen.

It is crucial to distinguish this compound from its isomer, ethyl 2-(morpholin-2-yl)acetate (CAS 503601-25-0), where the substituent is attached to a carbon atom adjacent to the oxygen.[1][2] This guide focuses exclusively on the N-substituted isomer, CAS 3235-82-3, which is more commonly referred to as this compound in commercial and research contexts.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 3235-82-3 | [3][4][5] |

| Molecular Formula | C₈H₁₅NO₃ | [6][7] |

| Molecular Weight | 173.21 g/mol | [3][6] |

| IUPAC Name | ethyl 2-(morpholin-4-yl)acetate | [8] |

| Common Synonyms | Ethyl morpholinoacetate, Ethyl 4-morpholineacetate, Morpholin-4-ylacetic acid ethyl ester | [4][8][9] |

| InChI Key | SITMDWHJQROIPF-UHFFFAOYSA-N |[3][7] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reactivity, and suitability for various applications. It is a colorless to light yellow liquid at room temperature.[3][9] Its structure, containing both a polar morpholine ring and a nonpolar ethyl group, results in solubility in common organic solvents like alcohol and ether, with only slight solubility in water.[3][9]

Table 2: Key Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to light yellow liquid | [3][9][10] |

| Boiling Point | 234.8 °C @ 760 mmHg 113 °C @ 12 Torr | [4][5] |

| Density | ~1.1 g/cm³ | [5][9] |

| Flash Point | 95.8 °C | [4] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water | [3][9] |

| Storage | Store at room temperature in a dry environment |[6][10] |

Synthesis and Mechanistic Insights

Primary Synthetic Route: N-Alkylation of Morpholine

The most common and efficient synthesis of this compound is achieved through the nucleophilic substitution reaction between morpholine and an ethyl haloacetate, typically ethyl chloroacetate.

Mechanism: The lone pair of electrons on the secondary amine (nitrogen) of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the morpholine reactant and driving the reaction to completion.

Laboratory Protocol: Synthesis from Morpholine and Ethyl Chloroacetate

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (1.0 eq) and a suitable solvent such as acetonitrile or acetone.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the mixture. The base acts as an acid scavenger and is a critical component for achieving high yield.

-

Reactant Addition: Slowly add ethyl chloroacetate (1.1 eq) to the stirring suspension. The reaction is exothermic, and a controlled addition rate is advised to maintain a safe temperature.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). The choice of reflux is to provide sufficient activation energy to overcome the reaction barrier efficiently.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by vacuum distillation to yield a colorless to light yellow liquid.[5]

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Infrared (IR) Spectroscopy.[5][10] The spectra should conform to the expected structure of this compound.[10]

Core Applications in Scientific Research

The structure of this compound, with its reactive ester group and the versatile morpholine scaffold, makes it a valuable intermediate in several fields.

Role as a Pharmaceutical Intermediate

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and metabolic stability. This compound serves as a key starting material for introducing this scaffold into larger, more complex molecules. It is particularly utilized in the synthesis of drugs targeting the central nervous system (CNS).[6][10] The compound is also instrumental in producing molecules with potential analgesic and anti-inflammatory properties.[6][10]

Utility in Agrochemicals and Material Science

Beyond pharmaceuticals, this compound is a precursor for morpholine-containing agrochemicals, including certain pesticides and herbicides.[6][10] In material science, its derivatives are used in the synthesis of specialized polymers and coatings, where the morpholine group can impart desirable properties like thermal stability or altered surface characteristics.[6][10] It is also used in the preparation of some plant growth regulators.[3][5][9]

Handling and Safety Protocols

This compound is classified as an irritant.[5] Adherence to standard laboratory safety protocols is mandatory when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Ventilation: All handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as this may lead to vigorous and potentially dangerous reactions.[5]

-

First Aid: In case of skin or eye contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

Conclusion

The structure of this compound—a morpholine ring functionalized with an ethyl acetate group at the nitrogen atom—is the key to its utility. This arrangement provides a site for further chemical modification while leveraging the favorable properties of the morpholine scaffold. Its straightforward synthesis and commercial availability have solidified its position as a valuable and versatile intermediate for researchers in drug discovery, agrochemical development, and material science, enabling the efficient construction of complex and high-value target molecules.

References

- MySkinRecipes. (n.d.). This compound.

- BIOSYNCE. (n.d.). This compound Cas 3235-82-3.

- ChemBK. (2024). 3235-82-3.

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-(morpholin-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Ethyl morpholinoacetate | 3235-82-3 [chemnet.com]

- 5. biosynce.com [biosynce.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. chembk.com [chembk.com]

- 10. This compound [myskinrecipes.com]

Ethyl 2-Morpholinoacetate molecular weight and formula

An In-Depth Technical Guide to Ethyl 2-Morpholinoacetate: Properties, Synthesis, and Applications

Abstract

This compound is a versatile heterocyclic building block crucial in synthetic organic chemistry. This guide provides a comprehensive technical overview of its molecular characteristics, physicochemical properties, and established synthesis protocols. As a key intermediate, its application in the development of pharmaceuticals, particularly those targeting the central nervous system, is critically examined.[1] We delve into the causality behind experimental choices, offering field-proven insights for researchers and drug development professionals. This document outlines detailed methodologies for its synthesis, analytical characterization, and safe handling, establishing a self-validating framework for its use in a laboratory setting.

Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name ethyl 2-morpholin-4-ylacetate, is an organic compound featuring a morpholine ring N-substituted with an ethyl acetate group.[2][3] This structure imparts a unique combination of polarity, basicity, and reactivity, making it a valuable precursor in multi-step syntheses. Its identity is unequivocally established by its CAS number, 3235-82-3.[2][4][5]

The compound typically presents as a colorless to light yellow liquid with a characteristic pungent odor.[4][6] It demonstrates good solubility in common organic solvents like alcohols and ethers, but is only slightly soluble in water.[4][6] These properties are fundamental for selecting appropriate solvent systems for reactions and purification processes.

Table 1: Core Molecular and Physicochemical Data for this compound

| Parameter | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO₃ | [1][2][3][7][8] |

| Molecular Weight | 173.21 g/mol | [1][2][3][7][9] |

| CAS Number | 3235-82-3 | [1][2][4][5] |

| IUPAC Name | ethyl 2-morpholin-4-ylacetate | [3] |

| Appearance | Colorless to light yellow liquid | [1][4][6] |

| Boiling Point | 227-234.8 °C at 760 mmHg | [5][6][8][9] |

| Density | 1.065 - 1.1 g/cm³ (Predicted/Experimental) | [6][7][9] |

| Flash Point | 95.8 °C | [4][5][8] |

| Refractive Index | 1.4535 to 1.4555 | [3] |

| pKa | 5.06 ± 0.10 (Predicted) | [6][9] |

| InChI Key | SITMDWHJQROIPF-UHFFFAOYSA-N | [2][3][4] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is achieved via the N-alkylation of morpholine. This reaction exemplifies a classic nucleophilic substitution where the secondary amine of the morpholine ring attacks an ethyl ester bearing a suitable leaving group.

The selection of ethyl bromoacetate as the alkylating agent is strategic; bromine is an excellent leaving group, facilitating a high reaction rate. A non-nucleophilic base, such as potassium carbonate, is essential to neutralize the hydrobromic acid (HBr) formed during the reaction. This neutralization prevents the protonation of the starting morpholine, which would render it non-nucleophilic, and drives the equilibrium towards the product side. The choice of a polar aprotic solvent like acetonitrile or THF is optimal as it solubilizes the reactants without interfering with the reaction mechanism.[4]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Morpholine

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask, add morpholine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (200 mL).

-

Addition of Alkylating Agent: While stirring the mixture, add ethyl bromoacetate (1.1 eq) dropwise over 30 minutes. The dropwise addition helps to control any initial exotherm.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear, colorless to light yellow liquid.

Applications in Research and Drug Development

This compound serves as a cornerstone intermediate in the synthesis of a wide array of more complex molecules, leveraging the reactivity of both the morpholine nitrogen and the ethyl ester.

-

Pharmaceutical Synthesis: It is a documented intermediate for pharmaceuticals targeting the central nervous system (CNS).[1] The morpholine moiety is a common scaffold in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability. The compound is also used to create derivatives with potential analgesic and anti-inflammatory activities.[1]

-

Organic Synthesis Reagent: In synthetic workflows, it is employed as a reagent for the protection of aldehydes and ketones.[4][6][7] The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the amino alcohol, providing access to different functional groups for subsequent reactions.

-

Agrochemical and Material Science: Beyond pharmaceuticals, it is used to create morpholine derivatives for agrochemical research, including pesticides and herbicides.[1] Its structure is also integrated into specialized polymers and coatings in the field of material science.[1]

Caption: Key synthetic transformations and applications of this compound.

Analytical and Quality Control Protocols

Structural confirmation and purity assessment are critical for ensuring the reliability of experimental outcomes. A multi-technique approach is standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for definitive structural elucidation.[4][7] The ¹H NMR spectrum will show characteristic triplets and quartets for the ethyl group, along with signals corresponding to the two distinct methylene groups of the morpholine ring and the methylene group adjacent to the nitrogen and carbonyl.

-

Infrared (IR) Spectroscopy: An IR spectrum is used to confirm the presence of key functional groups. A strong absorbance peak around 1740-1760 cm⁻¹ is indicative of the C=O stretch of the ester.

-

Gas Chromatography (GC): GC is the preferred method for assessing purity, with typical specifications requiring a minimum of 97.5%.[3]

Experimental Protocol: Purity Assessment by Gas Chromatography

Materials and Equipment:

-

Gas Chromatograph with a Flame Ionization Detector (FID)

-

Appropriate capillary column (e.g., DB-5 or equivalent)

-

High-purity helium or nitrogen as carrier gas

-

This compound sample

-

High-purity solvent for dilution (e.g., ethyl acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in ethyl acetate.

-

Instrument Setup:

-

Set the injector temperature to 250°C.

-

Set the detector temperature to 280°C.

-

Program the oven temperature: start at 80°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute. Hold at 250°C for 5 minutes.

-

Set the carrier gas flow rate according to the column manufacturer's recommendation.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: Record the chromatogram. The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all peaks.

Safety, Handling, and Storage

This compound is classified as an irritant and requires careful handling to avoid exposure.[7][9]

Table 2: GHS Hazard Information

| Hazard Class | Category | Statement | Source(s) |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage | [10] |

| Serious Eye Damage/Irritation | 1 | Causes serious eye damage | [3][10] |

| STOT (Single Exposure) | 3 | May cause respiratory irritation | [10] |

Protocol for Safe Handling and Emergency Response

Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][10]

-

Avoid breathing vapors or mist.[10]

-

Wash hands thoroughly after handling.[11]

Emergency Procedures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[3][10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[10][12]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][10]

Storage:

-

Store in a tightly sealed container in a dry, well-ventilated place.[1][10]

-

For long-term stability, some suppliers recommend storage in a freezer at or below -20°C.[9]

-

Keep away from oxidizing agents and strong acids.[7]

Conclusion

This compound is a foundational reagent whose utility spans from academic research to industrial-scale production of high-value chemicals. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, ensures its continued importance as a building block in the development of novel pharmaceuticals, agrochemicals, and materials. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is essential for its safe and effective application in the laboratory.

References

- MySkinRecipes. (n.d.). This compound.

- BIOSYNCE. (n.d.). This compound Cas 3235-82-3.

- ChemBK. (2024). 3235-82-3.

- Chemsrc. (2025). This compound | CAS#:3235-82-3.

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Ethyl morpholinoacetate, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. Ethyl morpholinoacetate | 3235-82-3 [chemnet.com]

- 6. chembk.com [chembk.com]

- 7. biosynce.com [biosynce.com]

- 8. This compound | CAS#:3235-82-3 | Chemsrc [chemsrc.com]

- 9. ETHYL MORPHOLINOACETATE, 98 | 3235-82-3 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-Morpholinoacetate from Morpholine

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-Morpholinoacetate, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The primary focus is on the direct N-alkylation of morpholine with ethyl chloroacetate, a robust and widely utilized method. This document delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses the critical parameters that ensure a high-yield, high-purity synthesis. Safety considerations, process optimization, and characterization of the final product are also addressed to provide researchers, scientists, and drug development professionals with a complete and practical resource for laboratory-scale production.

Introduction: The Significance of this compound

This compound, also known as ethyl 2-(morpholin-4-yl)acetate, is a key heterocyclic building block in organic synthesis.[2] Its structure, incorporating both a morpholine ring and an ethyl ester functional group, makes it a versatile precursor for more complex molecules. The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Consequently, this compound serves as a crucial starting material in the development of novel therapeutics targeting the central nervous system, as well as compounds with potential analgesic and anti-inflammatory properties.[1] Its applications also extend to agrochemical research and material science.[1]

The most common and efficient route to this compound is the nucleophilic substitution reaction between morpholine and an ethyl haloacetate, typically ethyl chloroacetate.[3] This guide will focus on this synthetic pathway, providing the necessary detail to empower researchers to confidently replicate and adapt the procedure.

The Core Synthesis: N-Alkylation of Morpholine

The synthesis of this compound from morpholine and ethyl chloroacetate is a classic example of a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) mechanism.

Reaction Mechanism

The mechanism involves the lone pair of electrons on the secondary amine nitrogen of the morpholine ring acting as a nucleophile.[3] This nucleophile attacks the electrophilic carbon atom bonded to the chlorine in ethyl chloroacetate.[3][4] The chlorine atom, being a good leaving group, is displaced, forming a new carbon-nitrogen bond.

This reaction generates a hydro-chloride salt of the product. To drive the reaction to completion and liberate the free amine product, a base is required to neutralize the hydrogen chloride (HCl) produced. A tertiary amine, such as triethylamine (TEA), is commonly employed for this purpose as it is non-nucleophilic and forms a solid salt (triethylammonium chloride) that can be easily filtered off.[3]

Causality Behind Experimental Choices

-

Choice of Alkylating Agent: Ethyl chloroacetate is preferred over ethyl bromoacetate or iodoacetate primarily due to its lower cost and sufficient reactivity. While bromo- and iodo- variants are more reactive, they are also more expensive and may lead to more side reactions if conditions are not carefully controlled.[5]

-

Role of the Base: The addition of a base like triethylamine is critical. In its absence, the HCl generated would protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction. Triethylamine acts as an "acid scavenger," sequestering the HCl and allowing the reaction to proceed.[3][4]

-

Solvent Selection: The choice of solvent is important for managing solubility and reaction temperature. Aprotic solvents like benzene, diethyl ether, or tetrahydrofuran (THF) are suitable as they do not interfere with the reaction and can dissolve the reactants.[3][4] The reaction is often performed under reflux to increase the reaction rate.

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Equiv. | Amount |

| Morpholine | C₄H₉NO | 87.12 | 0.20 | 1.0 | 17.4 g (17.4 mL) |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 0.22 | 1.1 | 27.0 g (22.6 mL) |

| Triethylamine | C₆H₁₅N | 101.19 | 0.22 | 1.1 | 22.3 g (30.7 mL) |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | 400 mL |

| Saturated NaCl (aq) | NaCl | 58.44 | - | - | 100 mL |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add morpholine (17.4 g, 0.20 mol) and diethyl ether (200 mL).

-

Reagent Addition: In a separate beaker, prepare a solution of ethyl chloroacetate (27.0 g, 0.22 mol) and triethylamine (22.3 g, 0.22 mol) in diethyl ether (200 mL). Transfer this solution to the dropping funnel.

-

Reaction Execution: Begin vigorous stirring of the morpholine solution. Add the ethyl chloroacetate/triethylamine solution dropwise from the dropping funnel over a period of 60 minutes. The reaction is exothermic, and a white precipitate (triethylammonium chloride) will form.

-

Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of diethyl ether (2 x 30 mL) to recover any entrained product.

-

Work-up - Extraction: Combine the filtrate and the ether washings. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium chloride (brine, 100 mL) to remove any remaining water-soluble impurities.[6]

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude liquid by vacuum distillation to yield this compound as a clear, light-yellow liquid.[7]

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Analysis

Scientific integrity necessitates a thorough understanding and mitigation of risks. Both morpholine and ethyl chloroacetate present significant hazards.

-

Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

-

Ethyl Chloroacetate: This substance is toxic if swallowed or inhaled and fatal in contact with skin.[8] It is a lachrymator, meaning it causes tears.[8] It is also flammable.[9] Strict adherence to safety protocols is mandatory. All manipulations must be performed within a chemical fume hood. Use of neoprene or nitrile gloves, a lab coat, and chemical splash goggles is required. An emergency eyewash and safety shower must be accessible.[9]

-

Triethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed.

Always consult the latest Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[9][10]

Characterization and Quality Control

The identity and purity of the synthesized this compound (CAS No: 3235-82-3) should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the C=O of the ester (around 1740 cm⁻¹) and the C-O-C of the morpholine ring.

-

Mass Spectrometry (MS): Will confirm the molecular weight (173.21 g/mol ).[2]

Conclusion

The N-alkylation of morpholine with ethyl chloroacetate is an efficient and reliable method for producing this compound. By understanding the underlying chemical principles and adhering to a well-defined protocol with stringent safety measures, researchers can consistently synthesize this important chemical intermediate. The procedure outlined in this guide is robust and can be scaled as needed, providing a solid foundation for its application in pharmaceutical development and broader chemical research.

References

- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s).

- Jaber, K. K., & Al-Joboury, K. K. (2018). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 10(4).

- Labokem. (2024). 4-(2-Chloroethyl)morpholine hydrochloride - Safety Data Sheet.

- MySkinRecipes. (n.d.). This compound.

- ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols.

- Processes. (2020). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ETHYL MORPHOLINOACETATE, 98 | 3235-82-3 [chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

Physical and chemical properties of Ethyl 2-Morpholinoacetate

An In-Depth Technical Guide to Ethyl 2-Morpholinoacetate

Abstract

This compound (CAS No. 3235-82-3) is a versatile organic compound recognized for its significant role as a building block and intermediate in various fields of chemical synthesis.[1] Its unique structure, incorporating both a morpholine ring and an ethyl ester group, imparts distinct reactivity and solubility properties.[1] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, applications, and safety protocols. It is intended for researchers, scientists, and drug development professionals who utilize morpholine derivatives in their work.

Chemical Identity and Structure

This compound is systematically known as ethyl 2-(morpholin-4-yl)acetate.[2][3] It is a key synthetic intermediate whose structure is fundamental to its chemical behavior.

-

Synonyms: Ethyl morpholinoacetate, 4-Morpholineacetic acid ethyl ester, Ethyl 4-morpholineacetate[2][5][8][9]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for determining appropriate solvents, reaction conditions, and safety protocols.[1] It is typically a colorless to light yellow liquid with a pungent odor at room temperature.[1][5]

| Property | Value | Source(s) |

| Molecular Weight | 173.21 g/mol | [1][2][6][7] |

| Appearance | Colorless to light yellow liquid | [1][5][8] |

| Boiling Point | 234.8°C @ 760 mmHg227-228°C @ 767 Torr113°C @ 12 Torr | [1][4][3][8][6] |

| Density | ~1.1 g/cm³ | [5][6][8] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water | [1][5] |

| Flash Point | 95.8°C | [1][4] |

| Vapor Pressure | 0.0519 mmHg @ 25°C | [1][4] |

| Refractive Index | 1.4535 to 1.4555 | [7] |

Synthesis and Reactivity

General Synthesis

The preparation of this compound is typically achieved through the nucleophilic substitution of an ethyl haloacetate with morpholine.[5] This standard synthetic route provides a reliable method for producing the target compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

This compound's reactivity is defined by its functional groups. It can undergo several key transformations:

-

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.[1]

-

Reduction: The ester group can be reduced to yield the corresponding alcohol.[1]

-

Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.[1]

-

Protecting Group Chemistry: It is frequently used as a reagent in organic synthesis, particularly for the protection of aldehydes and ketones, preventing unwanted side reactions.[1][5][6]

Applications in Research and Drug Development

The versatile nature of this compound makes it a valuable intermediate in several industries.

-

Pharmaceutical Synthesis: It is a crucial building block for more complex molecules, particularly in the development of drugs targeting the central nervous system (CNS).[10] It also plays a role in producing compounds with potential analgesic and anti-inflammatory properties.[10] The morpholine moiety is a common feature in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.

-

Agrochemical Research: The morpholine scaffold is utilized in the creation of derivatives for developing novel pesticides and herbicides.[10]

-

Material Science: Its applications extend to the creation of specialized polymers and coatings.[10]

Structural and Analytical Characterization

Confirming the identity and purity of this compound is essential for its application in synthesis. This is typically achieved through a combination of spectroscopic and chromatographic methods.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. indiamart.com [indiamart.com]

- 4. Ethyl morpholinoacetate | 3235-82-3 [chemnet.com]

- 5. chembk.com [chembk.com]

- 6. biosynce.com [biosynce.com]

- 7. Ethyl morpholinoacetate, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. ETHYL MORPHOLINOACETATE, 98 | 3235-82-3 [amp.chemicalbook.com]

- 9. ETHYL MORPHOLINOACETATE, 98 | 3235-82-3 [chemicalbook.com]

- 10. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 2-Morpholinoacetate

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Ethyl 2-Morpholinoacetate (CAS No. 3235-82-3) is a valuable morpholine derivative used as an intermediate and building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] While its utility is significant, a thorough understanding of its hazard profile is paramount to ensure the safety of laboratory personnel and the validity of experimental outcomes. This guide provides a comprehensive overview of the safety data for this compound, moving beyond mere compliance to foster a culture of proactive safety and informed risk assessment.

Chemical and Physical Identity

A foundational element of laboratory safety is the unambiguous identification of the substances in use. This compound is known by several synonyms, including Ethyl 2-(4-morpholinyl)acetate and 4-Morpholineacetic acid, ethyl ester.[2] Its molecular and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3235-82-3 | [2][3] |

| Molecular Formula | C₈H₁₅NO₃ | [4] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1][4] |

| Storage Temperature | Sealed in dry, under -20°C in a freezer or at 2-8°C | [2][5] |

Note: Conflicting storage temperatures are reported. Adherence to the more stringent freezer storage condition (-20°C) is recommended to ensure maximum stability and safety.

Hazard Identification and GHS Classification

Based on available safety data sheets, this compound is classified as a hazardous substance that requires careful handling. The primary danger lies in its corrosive nature. The Globally Harmonized System (GHS) classification provides a clear and universal understanding of its risks.

-

GHS Pictogram:

-

Hazard Statement: H314 - Causes severe skin burns and eye damage. [3][5][6]

-

Precautionary Statements: [3][5][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

The causality behind this classification is the chemical's reactivity, which can cause significant damage to biological tissues upon direct contact. The morpholine moiety and the ethyl acetate group contribute to its chemical properties, which can lead to corrosive action on skin and, most critically, the eyes.

Exposure Control and Personal Protective Equipment (PPE)

The principle of a self-validating safety protocol dictates that engineering controls and personal protective equipment must be employed robustly to eliminate routes of exposure.

| Control Parameter | Specification and Rationale |

| Engineering Controls | All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of any vapors or aerosols. An eyewash station and safety shower must be immediately accessible. |

| Eye/Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should also be worn over the goggles to protect against splashes, especially when handling larger quantities.[7] |

| Skin Protection | Wear a chemically resistant lab coat. Protective gloves are essential. Given the corrosive nature of the compound, butyl or neoprene gloves are recommended over standard nitrile gloves for extended handling. Always inspect gloves for integrity before use.[7] |

| Respiratory Protection | If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[7] |

The selection of PPE is not a passive step but an active risk mitigation strategy. The choice of glove material, for instance, is based on chemical compatibility data that predicts breakthrough times for corrosive substances.

Safe Handling, Storage, and First Aid

Workflow for Safe Handling: The following diagram outlines the critical decision points and actions for safely handling this compound in a laboratory setting.

Caption: Safe Handling Workflow Diagram.

Storage Protocols:

-

Store containers in a freezer at or below -20°C, in a dry, well-ventilated area designated for corrosive materials.[5]

-

Ensure the container is tightly sealed to prevent exposure to moisture.

-

Avoid storing with incompatible materials such as strong oxidizing agents and strong acids to prevent dangerous reactions.[7]

First Aid Measures: Immediate and correct first aid is critical in mitigating the effects of exposure.

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6][8] | |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [8] | |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [8] | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [6][8] |

Accidental Release and Firefighting Measures

Spill Response Protocol: A spill of this compound must be treated as a serious incident due to its corrosive nature.

Caption: Spill Response Workflow.

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with corrosive and toxic fumes.

Toxicological and Ecological Information

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Store the waste container in a secure, well-ventilated area away from incompatible materials.

-

Dispose of the waste through an authorized hazardous waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

References

- Biosynce.

- Pharmaffiliates.

- PubChem.

- MySkinRecipes.

- PubChem.Ethyl 2-(ethylamino)

- PubChem.Ethyl 2-(2-methoxypropanoylamino)

Sources

- 1. This compound [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 3235-82-3 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 3235-82-3|this compound|BLD Pharm [bldpharm.com]

- 6. Ethyl morpholinoacetate, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound | CAS#:3235-82-3 | Chemsrc [chemsrc.com]

- 8. ETHYL MORPHOLINOACETATE, 98 - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Spectral Analysis of Ethyl 2-Morpholinoacetate

This in-depth guide provides a comprehensive analysis of the spectral data for Ethyl 2-Morpholinoacetate (CAS No. 3235-82-3), a key intermediate in pharmaceutical and organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles of spectroscopic analysis.

Introduction to this compound

This compound is a versatile building block in organic chemistry, valued for its role in the synthesis of more complex molecules, including pharmaceutical agents targeting the central nervous system and agrochemicals.[1] Its molecular structure, comprising a morpholine ring and an ethyl ester group, imparts specific chemical properties that are reflected in its spectral data. Accurate interpretation of this data is crucial for confirming the identity and purity of the compound.

Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₃ | [1][3][4] |

| Molecular Weight | 173.21 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 227-228 °C | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the neighboring oxygen and nitrogen atoms and the carbonyl group.

Predicted ¹H NMR Spectral Data:

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| b | 4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| c | 3.20 | Singlet | 2H | >N-CH₂ -C=O |

| d | 2.50 | Triplet | 4H | -CH₂ -N-CH₂ - |

| e | 3.70 | Triplet | 4H | -CH₂ -O-CH₂ - |

Interpretation:

-

Ethyl Group: The ethyl ester protons will appear as a triplet (a) and a quartet (b), characteristic of an ethyl group coupled to each other. The quartet (b) is shifted downfield due to the deshielding effect of the adjacent oxygen atom.

-

Methylene Bridge: The singlet (c) corresponds to the methylene protons between the nitrogen atom and the carbonyl group. These protons are deshielded by both the nitrogen and the carbonyl.

-

Morpholine Ring: The morpholine ring protons are expected to appear as two triplets (d and e). The protons on the carbons adjacent to the nitrogen (d) will be at a slightly higher field than those adjacent to the oxygen (e), which are more deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. There are six unique carbon environments in this compound, which should result in six distinct signals.

Predicted ¹³C NMR Spectral Data:

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | 14.2 | -O-CH₂-C H₃ |

| 2 | 60.5 | -O-C H₂-CH₃ |

| 3 | 53.5 | >N-C H₂-C=O |

| 4 | 57.0 | -C H₂-N-C H₂- |

| 5 | 67.0 | -C H₂-O-C H₂- |

| 6 | 170.0 | >N-CH₂-C =O |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon (6) will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

Morpholine and Ethyl Carbons: The carbons of the morpholine ring and the ethyl group will appear in the midfield region. The carbons adjacent to the heteroatoms (oxygen and nitrogen) will be more downfield than the methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the ester and amine functional groups.

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration |

| 2950-2800 | C-H (alkane) | Stretch |

| 1750-1735 | C=O (ester) | Stretch |

| 1250-1000 | C-O (ester and ether) | Stretch |

| 1150-1050 | C-N (amine) | Stretch |

Interpretation:

The most prominent peak in the IR spectrum will be the strong C=O stretch of the ester group. The C-O and C-N stretching vibrations will also be present, confirming the presence of the ester, ether, and amine functionalities within the morpholine ring. The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the absence of carboxylic acid or alcohol impurities.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 173 | Molecular ion [M]⁺ |

| 100 | Loss of the ethyl acetate group [-CH₂COOCH₂CH₃] |

| 86 | Cleavage of the morpholine ring |

| 72 | Loss of the ethoxycarbonyl group [-COOCH₂CH₃] |

| 43 | Acetyl cation [CH₃CO]⁺ |

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z = 173, corresponding to the molecular weight of this compound. The fragmentation pattern will be dictated by the cleavage of the ester and morpholine groups, leading to characteristic fragment ions.

Caption: Predicted Mass Spec Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled experiment is typically performed.

-

Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

Caption: General Spectroscopic Workflow.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and personal protective equipment (gloves, goggles) should be worn. It may cause skin and eye irritation.[5]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of this compound. This guide serves as a valuable resource for scientists working with this compound, enabling them to verify its identity and purity with confidence.

References

- Chemsrc.

- MySkinRecipes.

- Spectral Database for Organic Compounds (SDBS). SDBS Home. [Link]

- PubChem.

- Wikipedia.

- UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Link]

- University of Wisconsin-Madison. Table of Characteristic IR Absorptions. [Link]

- Doc Brown's Chemistry.

- Doc Brown's Chemistry.

- NIST Chemistry WebBook.

- YouTube.

- ResearchGate. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. This compound | CAS#:3235-82-3 | Chemsrc [chemsrc.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. ETHYL MORPHOLINOACETATE, 98 | 3235-82-3 [chemicalbook.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of Ethyl 2-Morpholinoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 2-morpholinoacetate, a key intermediate in pharmaceutical synthesis and materials science.[1] In the absence of extensive published quantitative solubility data, this document employs a predictive methodology based on Hansen Solubility Parameters (HSP) to forecast solubility in a range of common organic solvents. This theoretical framework is complemented by a detailed, field-proven experimental protocol for the empirical determination of solubility, empowering researchers to validate these predictions and generate precise data for their specific applications.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound (CAS No. 3235-82-3) is a versatile building block utilized in the synthesis of a variety of compounds, including pharmaceuticals and plant growth regulators.[2][3] Its utility in organic synthesis, particularly as a protecting group for aldehydes and ketones, underscores the importance of understanding its behavior in different solvent systems.[2][4] Solubility is a fundamental physicochemical property that dictates the efficiency of synthesis, purification, and formulation processes. A thorough comprehension of its solubility profile allows for:

-

Optimal Reaction Conditions: Selecting a solvent that ensures all reactants remain in the solution phase is crucial for maximizing reaction rates and yields.

-

Efficient Purification: Knowledge of solubility is essential for developing effective crystallization, extraction, and chromatographic purification methods.

-

Informed Formulation Development: For applications in drug delivery and materials science, understanding solubility is the first step in designing stable and bioavailable formulations.

This guide will delve into the theoretical underpinnings of solubility, provide a predictive analysis of this compound's solubility in key organic solvents, and offer a robust experimental protocol for its quantitative determination.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters (HSP) provide a powerful quantitative framework for this principle by deconstructing the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every molecule can be characterized by these three parameters, which represent a point in three-dimensional "Hansen space." The closer two molecules are in this space, the more likely they are to be miscible. The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and a smaller distance implies a higher likelihood of dissolution.

Estimated Hansen Solubility Parameters for this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₃ | [5] |

| Molecular Weight | 173.21 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 227-228 °C (at 767 Torr) | |

| Density | ~1.065 g/cm³ (Predicted) |

To provide a robust estimation, a weighted average based on the molar volumes of morpholine and the ethyl acetate fragment is employed.

Estimated HSP for this compound:

-

δD: ~17.5 MPa½

-

δP: ~6.8 MPa½

-

δH: ~8.9 MPa½

Hansen Solubility Parameters of Common Organic Solvents

The following table presents the established HSP values for a selection of organic solvents relevant to pharmaceutical and chemical research.

Table 2: Hansen Solubility Parameters of Selected Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| n-Heptane | 15.3 | 0.0 | 0.0 |

Predictive Solubility Analysis

By calculating the distance (Ra) in Hansen space between this compound and each solvent, we can predict the relative solubility. A smaller Ra value suggests better solubility.

Table 3: Predicted Solubility of this compound in Selected Organic Solvents

| Solvent | Ra (Calculated) | Predicted Solubility |

| Tetrahydrofuran (THF) | 2.5 | Excellent |

| Dichloromethane | 2.7 | Excellent |

| Acetone | 4.4 | Very Good |

| Ethyl Acetate | 4.5 | Very Good |

| Ethanol | 10.9 | Moderate |

| Acetonitrile | 11.5 | Moderate |

| Toluene | 12.0 | Poor |

| Methanol | 13.9 | Poor |

| n-Heptane | 15.3 | Very Poor |

This predictive analysis indicates that this compound is likely to be highly soluble in moderately polar aprotic solvents like THF and dichloromethane, and possess good solubility in acetone and ethyl acetate. Its solubility is predicted to be lower in alcohols and polar aprotic solvents with a significant hydrogen bonding component or high polarity, and very low in non-polar aliphatic hydrocarbons. This aligns with general qualitative observations.[3][4]

Experimental Determination of Solubility: A Validating Protocol

While theoretical predictions are invaluable for initial solvent screening, empirical determination of solubility remains the gold standard for obtaining precise, quantitative data. The shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.

Principle of the Shake-Flask Method

An excess of the solid solute is equilibrated with the solvent of interest at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Causality and Self-Validation in the Protocol

-

Use of Excess Solute: Ensures that the solution reaches its saturation point, a prerequisite for determining thermodynamic solubility.

-

Constant Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

-

Equilibration Time: Sufficient agitation time is necessary to ensure that the system has reached a true equilibrium state.

-

Filtration: Prevents undissolved solid particles from artificially inflating the measured concentration of the dissolved solute.

-

Validated Analytical Method: Guarantees the accuracy and precision of the concentration measurement.

Visualizing Intermolecular Interactions and Experimental Workflow

Conceptual Diagram of Solubility

Caption: Hansen Solubility Parameter (HSP) based prediction of solubility.

Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The detailed experimental protocol for the shake-flask method offers a reliable means to obtain precise quantitative solubility data, which is crucial for process optimization and regulatory submissions in the pharmaceutical industry.

Future work should focus on the experimental determination of the HSP for this compound to refine the predictive model. Additionally, investigating the effect of temperature on solubility will provide a more complete understanding of its behavior in various solvent systems, further empowering scientists and engineers in their research and development endeavors.

References

- ChemBK. (2024, April 9). 3235-82-3.

- Chemsrc. (2025, September 9). This compound | CAS#:3235-82-3.

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 2. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

A Technical Guide to the Research Applications of Ethyl 2-Morpholinoacetate: A Versatile Scaffold for Synthetic and Medicinal Chemistry

This guide provides an in-depth exploration of Ethyl 2-Morpholinoacetate, a heterocyclic building block poised for significant application in synthetic chemistry and drug discovery. We will move beyond a simple cataloging of its properties to deliver actionable insights and methodologies for researchers, scientists, and drug development professionals. Our focus is on the causality behind its utility, providing a framework for leveraging this molecule's unique structural and chemical characteristics to advance research objectives.

Introduction: The Strategic Value of the Morpholine Moiety

At its core, this compound is a bifunctional molecule, integrating the chemically robust and pharmacologically significant morpholine ring with a reactive ethyl ester group. The morpholine heterocycle is a "privileged" scaffold in medicinal chemistry, meaning it appears in numerous biologically active compounds and approved drugs.[1][2] Its prevalence is due to several key features:

-

Improved Pharmacokinetics: The morpholine ring's polarity and ability to form hydrogen bonds often enhance the aqueous solubility and metabolic stability of a parent molecule, crucial attributes for drug candidates.[3]

-

Structural Rigidity and Conformation: The chair-like conformation of the six-membered ring can provide a degree of pre-organization for binding to biological targets like enzymes and receptors.[1]

-